molecular formula C10H14BFO3 B8207205 2-(tert-Butoxy)-4-fluorophenylboronic acid

2-(tert-Butoxy)-4-fluorophenylboronic acid

Cat. No.: B8207205
M. Wt: 212.03 g/mol
InChI Key: SLTSJEHIHYZKOK-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butoxy group and a fluorine atom. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(tert-butoxy)-4-fluoroiodobenzene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The tert-butoxy group can be substituted under acidic conditions to yield different functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

2-(tert-Butoxy)-4-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

    Biology: It is used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is involved in the development of boron-containing drugs and diagnostic agents.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butoxy and fluorine substituents, making it less sterically hindered and more reactive.

    4-Fluorophenylboronic Acid: Similar but lacks the tert-butoxy group, affecting its reactivity and solubility.

    2-(tert-Butoxy)phenylboronic Acid: Similar but lacks the fluorine substituent, which can influence electronic properties.

Uniqueness

2-(tert-Butoxy)-4-fluorophenylboronic acid is unique due to the presence of both the tert-butoxy and fluorine substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

[4-fluoro-2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-10(2,3)15-9-6-7(12)4-5-8(9)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTSJEHIHYZKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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